sEH Inhibitory Potency: Direct Comparison with a Co-Crystallized Fragment from the Same Screen
In a direct head-to-head fragment screen against human sEH, N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide (S0K, PDB: 3WKD) demonstrated an IC50 of 171,000 nM (171 µM) [1]. This places its potency within the active fragment range (700 nM–1,700,000 nM) but significantly weaker than the most potent co-crystallized fragment S0A (PDB: 3WK4), a urea derivative with an IC50 of 29,000 nM (29 µM) [2]. The 5.9-fold potency difference is offset by the compound's distinct, non-urea scaffold, which provides an alternative chemical starting point with different physicochemical properties for lead optimization.
| Evidence Dimension | Inhibitory potency (IC50) against human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 171,000 nM (171 µM) |
| Comparator Or Baseline | Fragment S0A (1-[(1R)-1-cyclopropylethyl]-3-phenylurea, PDB: 3WK4): IC50 = 29,000 nM (29 µM) |
| Quantified Difference | S0A is 5.9-fold more potent than S0K |
| Conditions | Fluorescence-based kinetic assay using PHOME substrate; 25 mM Bis-Tris HCl, pH 7.0, 0.02% (v/v) Triton X-100, 22°C; human full-length C-terminal His6-tagged sEH expressed in E. coli BL21(DE3) [1][2] |
Why This Matters
This direct potency comparison, sourced from the same assay, confirms that while S0K is not the most potent fragment, its distinct thiophene-3-carboxamide scaffold offers a non-urea chemical series for medicinal chemistry optimization, which is crucial for intellectual property and pharmacokinetic diversification.
- [1] Amano, Y.; Yamaguchi, T.; Tanabe, E. Structural insights into binding of inhibitors to soluble epoxide hydrolase gained by fragment screening and X-ray crystallography. Bioorg. Med. Chem. 2014, 22, 2427-2434. View Source
- [2] BindingDB Entry BDBM50002352 for CHEMBL3233609. Assay Data for Human sEH. Accessed via RCSB PDB for 3WKD. View Source
